molecular formula C8H7ClN2O B1431555 6-Chloro-4-methoxy-7-azaindole CAS No. 1427502-69-9

6-Chloro-4-methoxy-7-azaindole

Cat. No.: B1431555
CAS No.: 1427502-69-9
M. Wt: 182.61 g/mol
InChI Key: RIJRUUNVGPTIBD-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles Azaindoles are structurally similar to indoles but contain a nitrogen atom in the pyrrole ring

Mechanism of Action

While the specific mechanism of action for 6-Chloro-4-methoxy-7-azaindole is not explicitly mentioned in the search results, azaindoles in general are known to be represented in many biologically active natural products and synthetic derivatives . They have yielded several therapeutic agents for a variety of diseases .

Safety and Hazards

6-Chloro-4-methoxy-7-azaindole may cause skin irritation, serious eye damage, and may be toxic if swallowed . It may also cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units . This suggests that 6-Chloro-4-methoxy-7-azaindole could potentially be used in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxy-7-azaindole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxy-7-azaindole can undergo various chemical reactions, including:

    Substitution Reactions: Common reagents include halogenating agents and alkoxides.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the azaindole ring.

Common Reagents and Conditions

    Halogenating Agents: Used for introducing halogen atoms into the compound.

    Alkoxides: Used for methoxylation reactions.

    Oxidizing Agents: Such as hydrogen peroxide for N-oxide formation.

Major Products Formed

The major products formed from these reactions include various substituted azaindoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-azaindole
  • 6-Methoxy-7-azaindole
  • 3-Chloro-7-azaindole

Uniqueness

6-Chloro-4-methoxy-7-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and synthesis .

Properties

IUPAC Name

6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-4-7(9)11-8-5(6)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJRUUNVGPTIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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